molecular formula C2HCl2F3 B1204223 1,2-Dichloro-1,1,2-trifluoroethane CAS No. 354-23-4

1,2-Dichloro-1,1,2-trifluoroethane

Cat. No. B1204223
CAS RN: 354-23-4
M. Wt: 152.93 g/mol
InChI Key: YMRMDGSNYHCUCL-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1,2-trifluoroethane is a chemical compound studied for its unique chemical and physical properties, which have implications in various industrial applications. Its analysis encompasses understanding its synthesis, molecular structure, chemical reactions, and comprehensive property assessments.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves hydrodechlorination processes, where a Bi–Pd catalyst can selectively convert 1,1,2-trichlorotrifluoroethane to trifluoroethene, a precursor to 1,1,1,2-tetrafluoroethane, showcasing a method for generating fluorinated ethane derivatives with significant industrial relevance (Ohnishi, Suzuki, & Ichikawa, 1991). Additionally, the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane presents a pathway to produce 1-chloro-2,2-difluoroethylene, indicating a method for managing waste from 2,2-dichloro-1,1,1-trifluoroethane production (Wang, Yang, & Xiang, 2013).

Molecular Structure Analysis

The molecular structure of 1,2-difluorotetrachloroethane was examined using the electron diffraction method, revealing the existence of isomeric forms and providing detailed measurements of interatomic distances and valency angles, which are crucial for understanding the molecular geometry of chloro-fluoroethanes (Iwasaki, Nagase, & Kojima, 1957).

Chemical Reactions and Properties

The catalytic cleavage of the unactivated C–Cl bond in chlorofluoroethanes, like 2-chloro-1,1,1-trifluoroethane, via a single electron transfer process using Ni(0) or Cu(0), leads to the formation of valuable fluorinated compounds, demonstrating the chemical reactivity and potential transformations of these molecules (Xiaojun & Qing-Yun, 2012).

Physical Properties Analysis

The study of liquid-liquid equilibria for systems containing 1,1-dichloro-1-fluoroethane and 1-chloro-1,1-difluoroethane provides insights into the physical properties of halogenated ethanes, critical for designing separation processes in industrial applications (Kang & Lee, 1995).

Chemical Properties Analysis

Research into the metabolism of chlorofluorocarbon substitutes like 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) sheds light on their chemical stability and potential environmental impact, revealing the formation of metabolites such as trifluoroacetic acid, which is crucial for assessing the chemical properties and toxicity of halogenated ethanes (Urban, Speerschneider, & Dekant, 1994).

Scientific Research Applications

  • Catalytic Reactions

    This compound undergoes catalytic reactions, such as disproportionation and isomerization, in the presence of certain catalysts. The addition of hydrogen fluoride can lead to fluorination reactions, with the selectivity towards symmetric or asymmetric compounds influenced by the catalyst's acidity (Blanchard, Wendlinger, & Canesson, 1990).

  • Physical Properties

    Studies have measured its saturated liquid densities at various temperatures, providing essential data for its use in different applications, particularly in refrigeration (Yokoyama & Takahashi, 1991).

  • Electrodehalogenation

    It can be electrochemically reduced to dechlorinated products. The presence of palladium in the solution significantly increases the efficiency of this process (Cabot, Centelles, Segarra, & Casado, 1997).

  • Oilseed Extraction

    It has been evaluated as an extractant in oilseeds, showing potential for use in agricultural and food industries (Temple, 1976).

  • Dipole Moment Measurement

    Its dipole moment in the gaseous state has been measured, providing insights into its molecular properties (Goodwin & Morrison, 1992).

  • Biotransformation Studies

    There's research on its metabolism in rats, mice, and humans, highlighting its biotransformation and the role of cytochrome P450 2E1 in this process (Dekant, Assmann, & Urban, 1995).

  • Reductive Dehalogenation

    The chemical decomposition of this compound using sodium naphthalenide has been explored, showing potential for environmental applications (Oku, Kimura, & Sato, 1988).

  • Synthetic Applications

    It has been used in the synthesis of trifluoroethene, an intermediate in the production of a CFC replacement for refrigeration (Ohnishi, Suzuki, & Ichikawa, 1991).

  • Fluorination Studies

    Its reaction with anhydrous hydrogen fluoride in the presence of metal fluorides has been investigated, yielding new compounds (Sekiya et al., 2001).

  • Efficient Synthesis

    An efficient synthesis method for 1-chloro-2,2-difluoroethylene via reductive dechlorination of related compounds has been developed (Wang, Yang, & Xiang, 2013).

  • Entrainment in SRN1 Reactions

    The compound's involvement in entrainment processes in SRN1 reactions with thiolates was studied, providing insight into complex chemical interactions (Tang & Chen, 2015).

  • Vibrational Studies

    Infrared and Raman spectra of related chloro-trifluoroethanes have been recorded, aiding in understanding their molecular structure and behavior (Liang, Schwartz, & Paige, 1993).

  • Electron Diffraction Studies

    The gas phase structure of related trifluoroethanes has been studied using electron diffraction, contributing to our understanding of their molecular geometry (Beagley & Brown, 1979).

  • Surface Tension Measurements

    The surface tension of various fluorinated compounds, including related trifluoroethanes, has been measured, important for applications in chemical engineering (Higashi, Shibata, & Okada, 1997).

  • Vapor Pressure Correlation

    The vapor pressure of related dichloro-trifluoroethanes has been measured, providing vital data for their use in various industries (Goodwin, Defibaugh, Morrison, & Weber, 1992).

  • Catalytic Systems for Fluorination

    The cleavage of the carbon-chlorine bond of related chlorofluoroethanes using transition-metal-catalysis has been achieved, opening pathways for synthesizing fluorinated compounds (Xiaojun & Chen, 2012).

  • Adsorption on Uranium Dioxide

    The physical adsorption of this compound on uranium dioxide has been studied, providing insights into potential applications in nuclear chemistry and materials science (Stakebake, 1986).

Safety And Hazards

1,2-Dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas . It is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature . Vapors may cause dizziness or asphyxiation without warning .

Future Directions

Although not deliberately used, R-123a is a significant impurity in its isomer, the widely used 2,2-dichloro-1,1,1-trifluoroethane (R-123) . This suggests that future research could focus on methods to reduce this impurity or find ways to utilize it effectively.

properties

IUPAC Name

1,2-dichloro-1,1,2-trifluoroethane
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InChI

InChI=1S/C2HCl2F3/c3-1(5)2(4,6)7/h1H
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InChI Key

YMRMDGSNYHCUCL-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)Cl)(F)Cl
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Molecular Formula

C2HCl2F3
Record name DICHLORO-1,1,2-TRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID1042021
Record name 1,2-Dichloro-1,1,2-trifluoroethane
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Molecular Weight

152.93 g/mol
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Physical Description

Dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., 1,2-dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Colorless gas; [CAMEO] Colorless liquid; [MSDSonline], Colorless gas; [CAMEO]
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Record name 1,2-Dichloro-1,1,2-trifluoroethane
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Boiling Point

29.5 °C
Record name 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE
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Density

1.50 g/cu cm at 25 °C
Record name 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE
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Vapor Pressure

620.0 [mmHg], VP: 102.0 kPa at 303.15 K, 102.0 kPa at 303.15 K /620 mm Hg at 25 °C/
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Record name 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE
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Record name DICHLORO-1,1,2-TRIFLUOROETHANE
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Product Name

1,2-Dichloro-1,1,2-trifluoroethane

Color/Form

Volatile liquid or gas

CAS RN

90454-18-5, 354-23-4
Record name DICHLORO-1,1,2-TRIFLUOROETHANE
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Melting Point

-78 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,1,2-trifluoroethane
Reactant of Route 2
1,2-Dichloro-1,1,2-trifluoroethane
Reactant of Route 3
1,2-Dichloro-1,1,2-trifluoroethane
Reactant of Route 4
1,2-Dichloro-1,1,2-trifluoroethane

Citations

For This Compound
125
Citations
W Dekant, M Assmann, G Urban - Toxicology and applied pharmacology, 1995 - Elsevier
1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a) is a potential alternative to replace ozone-depleting chlorofluorocarbons. The metabolism of HCFC-123a was studied in microsomes of …
Number of citations: 17 www.sciencedirect.com
DW Lupo, M Quack, B Vogelsanger - Helvetica chimica acta, 1987 - Wiley Online Library
The photochemical‐reaction yields after IR multiphoton excitation of CHFCl‐CF 2 Cl are reported and evaluated in terms of the steady‐state rate coefficient for reactant decay \…
Number of citations: 7 onlinelibrary.wiley.com
I Kabe, T Takebayashi, Y Nishiwaki… - … of occupational health, 2001 - jstage.jst.go.jp
Four-Week Inhalation Toxicity Study of 2, 2-Dichloro-1, 1, 1-trifluoroethane(HCFC-123) in Guinea Pigs: Isamu KABE, et al. Department of Preventive Medicine and Public Health, School …
Number of citations: 3 www.jstage.jst.go.jp
PL Cabot, M Centelles, L Segarra… - Journal of the …, 1997 - iopscience.iop.org
In this work, the efficiency and product formation in the electroreduction of 1, 1, 2‐trichloro‐1, 2, 2‐trifluoroethane (CFC 113) to obtain completely dechlorinated products has been …
Number of citations: 46 iopscience.iop.org
ER Wagoner, DG Peters - Journal of The Electrochemical …, 2013 - iopscience.iop.org
Cyclic voltammetry and controlled-potential (bulk) electrolysis have been utilized to probe the electrocatalytic activity of silver cathodes for the reduction of CFC-113 in acetonitrile, …
Number of citations: 29 iopscience.iop.org
A Laesecke, RA Perkins, JB Howley - International journal of refrigeration, 1996 - Elsevier
An updated survey of the existing thermal conductivity data for HCFC123 is presented. In addition, new wide-ranging thermal conductivity measurements, which have been carried out …
Number of citations: 13 www.sciencedirect.com
JD Persinger, JL Hayes, LJ Klein, DG Peters… - Journal of …, 2004 - Elsevier
Cyclic voltammetry, controlled-potential electrolysis, GC, GC–MS, HPLC, and HPLC–ESI–MS have been employed to investigate the catalytic reduction of 1,1,2-trichloro-1,2,2-…
Number of citations: 45 www.sciencedirect.com
J Im, EE Mack, ES Seger… - Environmental science & …, 2019 - ACS Publications
Chlorofluorocarbons including 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) often occur in groundwater plumes comingled with chlorinated solvents such as trichloroethene (TCE). We …
Number of citations: 10 pubs.acs.org
ER Wagoner, JL Hayes, JA Karty, DG Peters - Journal of Electroanalytical …, 2012 - Elsevier
Cyclic voltammetry, controlled-potential (bulk) electrolysis, gas chromatography (GC), gas chromatography–mass spectrometry (GC–MS), and high-performance liquid chromatography–…
Number of citations: 32 www.sciencedirect.com
S Nakagawa - Radiation Physics and Chemistry, 2015 - Elsevier
Methanol and 2-propanol solutions of 1,2-dibromotetrafluoroethane and 1,1,2-trichlorotrifluoroethane were irradiated with γ-rays after perfect de-oxygenation. The product, formed by …
Number of citations: 1 www.sciencedirect.com

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